molecular formula C17H16O4 B14921102 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate

2-Oxo-2-phenylethyl (2-methylphenoxy)acetate

Cat. No.: B14921102
M. Wt: 284.31 g/mol
InChI Key: SDTJIAMUGBHIPZ-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl (2-methylphenoxy)acetate is a synthetic ester compound with a molecular formula of C17H16O4 and a molecular weight of 284.31 g/mol . Its structure features a phenacyl group linked to a (2-methylphenoxy)acetate moiety, as represented by the SMILES notation O=C(OCC(C1=CC=CC=C1)=O)COC2=CC=CC=C2C . This structural class of compounds is of significant interest in organic synthesis and fragrance research. Esters are widely studied for their roles as flavor and fragrance agents due to their often pleasant, volatile aromas . Related compounds, such as 2-phenylethyl acetate, are well-known for their rose-like odor and are used as generally recognized as safe (GRAS) flavoring agents in various applications . While the specific biological activity and applications of this compound are an area for further investigation, researchers explore such molecules for their potential as intermediates in the synthesis of more complex chemical entities or for their physicochemical properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human consumption or veterinary use. Researchers can leverage this compound in various fields, including medicinal chemistry for scaffold development, in material science, or as a standard in analytical methods development. The provided compound is guaranteed to be of high purity, suitable for advanced laboratory research purposes.

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

phenacyl 2-(2-methylphenoxy)acetate

InChI

InChI=1S/C17H16O4/c1-13-7-5-6-10-16(13)20-12-17(19)21-11-15(18)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3

InChI Key

SDTJIAMUGBHIPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Phase-Transfer Catalyzed Alkylation

Procedure :

  • Reactants :
    • 2-Methylphenol (10.0 g, 92.5 mmol)
    • Chloroacetic acid (9.4 g, 99.3 mmol)
    • Potassium carbonate (15.3 g, 110.0 mmol)
    • Tetrabutylammonium bromide (TBAB, 0.5 g, 1.5 mmol)
    • Solvent: Dioxane (150 mL)
  • Conditions :

    • Stirred at 80°C for 2.5 hours under reflux.
    • Acidified with HCl post-reaction to precipitate the product.
  • Yield : 85–90%.

Mechanism :
The reaction proceeds via SN2 substitution, where TBAB facilitates the transfer of the phenoxide ion into the organic phase, enhancing reactivity with chloroacetic acid.

Alternative Solvent-Free Approaches

Recent studies highlight solvent-free esterification using immobilized lipases (e.g., Novozym® 435), though direct application to (2-methylphenoxy)acetic acid remains exploratory.

Synthesis of 2-Oxo-2-phenylethanol (Phenacyl Alcohol)

The alcohol moiety is synthesized via bromination and hydrolysis of acetophenone.

Hell–Volhard–Zelinskii (HVZ) Reaction

Procedure :

  • Reactants :
    • Acetophenone (12.0 g, 100 mmol)
    • Bromine (16.0 g, 100 mmol)
    • Phosphorus tribromide (0.5 mL, catalytic)
  • Conditions :

    • Bromination at 0–5°C for 4 hours.
    • Hydrolysis of phenacyl bromide (PhCOCH2Br) with 10% NaOH at 50°C.
  • Yield : 70–75%.

Mechanism :
Bromination at the α-carbon of acetophenone followed by nucleophilic hydrolysis yields the secondary alcohol.

Esterification Methods

Esterification of (2-methylphenoxy)acetic acid with 2-oxo-2-phenylethanol employs multiple strategies.

Acid Chloride-Mediated Esterification

Procedure :

  • Reactants :
    • (2-Methylphenoxy)acetyl chloride (1.2 eq)
    • 2-Oxo-2-phenylethanol (1.0 eq)
    • Pyridine (1.5 eq, as base)
  • Conditions :

    • Reflux in dichloromethane (DCM) for 6 hours.
  • Yield : 80–85%.

Steglich Esterification

Procedure :

  • Reactants :
    • (2-Methylphenoxy)acetic acid (1.0 eq)
    • 2-Oxo-2-phenylethanol (1.2 eq)
    • DCC (1.3 eq), DMAP (0.1 eq)
  • Conditions :

    • Stirred in DCM at 25°C for 12 hours.
  • Yield : 88–92%.

Enzymatic Esterification

Procedure :

  • Reactants :
    • (2-Methylphenoxy)acetic acid (100 mM)
    • 2-Oxo-2-phenylethanol (120 mM)
    • Novozym® 435 (5% w/w)
  • Conditions :

    • Solvent-free system at 55°C for 24 hours.
  • Yield : 95–99% (theoretical conversion).

Comparative Analysis of Methods

Method Conditions Yield (%) Advantages Limitations
Acid Chloride Reflux, 6 h 80–85 High efficiency Toxicity of SOCl2
Steglich Room temp, 12 h 88–92 Mild conditions Cost of DCC/DMAP
Enzymatic Solvent-free, 24 h 95–99 Eco-friendly, high conversion Substrate specificity required

Emerging Techniques and Optimizations

  • Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours with comparable yields.
  • Flow Chemistry : Continuous production in packed-bed reactors enhances scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison with Key Analogues

Compound Name Molecular Formula Key Substituents Reactivity/Applications Reference
2-Oxo-2-phenylethyl (2-methylphenoxy)acetate Not explicitly given 2-methylphenoxy, phenyl, ketone Synthesis of oxalamides, oxazoles
Methyl 2-oxo-2-phenylacetate C₉H₈O₃ Phenyl, ketone, methyl ester Pharmaceutical intermediate
Phenacyl 4-(Bromomethyl)phenylacetate C₁₇H₁₅BrO₃ Bromomethyl, phenyl, ketone Reactive intermediate for substitutions
α-Methylphenoxyacetic acid C₉H₁₀O₃ 2-methylphenoxy, carboxylic acid Enzyme inhibition (cholesterol esterase)
490-M18 (hydroxyimino variant) C₁₆H₁₅NO₄ Hydroxyimino, 2-methylphenoxy Drug metabolism studies

Key Observations:

Electronic Effects on Reactivity: The target compound reacts efficiently with amines under CuCl₂-TBN catalysis to form oxalamides (e.g., 81% yield for heteroaryl derivatives), whereas electron-withdrawing substituents (-CF₃, -NO₂) divert the reaction to amide byproducts .

α-Methylphenoxyacetic acid, a simpler analogue, lacks the ester-ketone backbone but retains bioactivity, highlighting the importance of the phenoxy moiety .

Synthetic Flexibility: Phenacyl 4-(Bromomethyl)phenylacetate’s bromomethyl group enables further functionalization, whereas the target compound’s 2-methylphenoxy group offers steric and electronic modulation in catalysis .

Reaction Performance Under Varied Conditions

Table 2: Reaction Yields with Substituted 2-Oxo-2-phenylethyl Acetates

Substituent on Phenyl Ring Reaction Type Product Yield (%) Reference
Electron-rich (e.g., -CH₃) Oxazole synthesis 3a–3l (oxazoles) 84–88
Electron-neutral (H) Oxalamide synthesis 3a (N1-phenyl-N2-propyloxalamide) 35–81
Electron-poor (e.g., -NO₂) Amide synthesis 4a–4b (amides) <10
Heteroaryl Oxalamide synthesis 3z1 81

Insights :

  • Electron-rich substituents enhance yields in both oxazole and oxalamide syntheses due to stabilized transition states .
  • Strong electron-withdrawing groups (-NO₂) suppress desired pathways, favoring alternative bond cleavage .
Physical and Spectroscopic Properties
  • Melting Points: Methyl 2-{2-[(2-methylphenoxy)-methyl]phenyl}-2-oxoacetate crystallizes in a monoclinic system (a = 31.6697 Å, b = 7.5883 Å), with C–H⋯O hydrogen bonding influencing its solid-state stability .
  • Solubility: Esters like Methyl benzoylformate are soluble in polar aprotic solvents (e.g., THF, ethanol), a trait shared by the target compound due to its ester and ketone groups .

Q & A

Q. What are the key steps in synthesizing 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with esterification and etherification. For example, intermediates like 2-methoxybenzoic acid can be reacted with ethylene glycol under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) to form ester linkages. Subsequent etherification with phenoxyethanol derivatives is critical. Optimization includes using continuous flow reactors for scalability, catalytic acid to enhance reaction rates, and purification via recrystallization or distillation to achieve >95% purity. Monitoring reaction progress with TLC or HPLC ensures intermediate quality .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of ester and ether groups. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. For resolving structural ambiguities, single-crystal X-ray diffraction (as demonstrated for related compounds in ) offers precise bond-length and angle data. Combining these techniques ensures accurate structural elucidation .

Q. How do the ester and ether functional groups influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer : The ester group is susceptible to nucleophilic attack (e.g., hydrolysis under basic conditions), while the ether linkages are relatively inert but can undergo cleavage with strong acids (e.g., HI). Oxidation with KMnO₄ or CrO₃ targets the α-keto group, forming carboxylic acid derivatives. Reactivity studies should employ controlled conditions: for example, LiAlH₄ reduces esters to alcohols without affecting ethers. Kinetic monitoring via GC-MS helps track reaction pathways .

Advanced Research Questions

Q. How can computational chemistry predict the stability or reactivity of this compound under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and transition states. Thermochemical data, such as bond dissociation energies, predict thermal stability (e.g., decomposition thresholds). Solvation models (e.g., COSMO) simulate reactivity in polar solvents. Computational tools like Gaussian or ORCA, combined with experimental validation (e.g., DSC for thermal stability), refine predictive accuracy .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during synthesis?

  • Methodological Answer : Contradictions often arise from side reactions (e.g., ester hydrolysis or ether cleavage). Systematic analysis includes:
  • Isolation and Characterization : Use preparative HPLC to isolate byproducts; employ HR-MS and 2D NMR for structural identification.
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in esters) tracks reaction pathways.
  • Kinetic Studies : Vary temperature/pH to identify rate-determining steps.
    For example, ’s X-ray data can validate proposed intermediates, while ’s synthetic routes inform side-reaction mitigation .

Q. What challenges arise in studying the compound’s interactions with biological macromolecules, and how can they be addressed methodologically?

  • Methodological Answer : Challenges include low solubility in aqueous buffers and non-specific binding. Strategies:
  • Solubility Enhancement : Use co-solvents (e.g., DMSO ≤1%) or micellar formulations.
  • Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify interactions with proteins.
  • Molecular Dynamics (MD) Simulations : Predict binding modes to enzymes (e.g., hydrolases).
    ’s lipopeptide design principles may guide derivatization for improved biocompatibility .

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